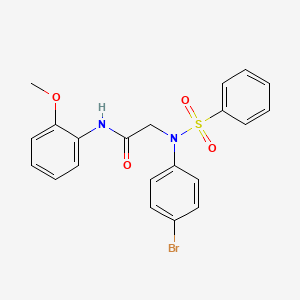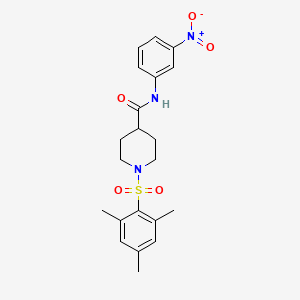
N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathways of cytokines. BMS-986165 has shown potential as a therapeutic agent for the treatment of various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Wirkmechanismus
N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By inhibiting TYK2, N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects
N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce inflammation in preclinical models of autoimmune diseases. In addition, N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and type I interferons, while promoting the production of anti-inflammatory cytokines. N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to improve disease symptoms in preclinical models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its specificity for the TYK2 enzyme, its ability to reduce inflammation, and its potential as a therapeutic agent for autoimmune diseases. However, N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide also has limitations, including the need for further research to evaluate its safety and efficacy in humans and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, including further preclinical studies to evaluate its safety and efficacy in animal models, clinical trials to evaluate its safety and efficacy in humans, and studies to identify potential off-target effects. In addition, N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide could be evaluated for its potential as a therapeutic agent for other autoimmune diseases beyond psoriasis, lupus, and inflammatory bowel disease. Finally, N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide could be evaluated in combination with other therapeutic agents to determine if it could enhance their efficacy.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively in preclinical models of autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease. In these studies, N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to effectively reduce inflammation and improve disease symptoms. Clinical trials are currently underway to evaluate the safety and efficacy of N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in humans.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-28-20-10-6-5-9-19(20)23-21(25)15-24(17-13-11-16(22)12-14-17)29(26,27)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKCORDPEJNCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7155748 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-[(4-benzoyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone](/img/structure/B3538195.png)
![N-(2,4-difluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3538202.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-[(4-methylphenyl)thio]propanamide](/img/structure/B3538209.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-fluorobenzamide](/img/structure/B3538217.png)

![methyl (7-{2-[(cyclohexylmethyl)amino]-2-oxoethoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B3538233.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3538241.png)


![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(3-fluorophenyl)benzamide](/img/structure/B3538256.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-fluorobenzyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3538264.png)
![N~1~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3538285.png)
![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3538290.png)